molecular formula C17H15F3N6O4S2 B2939231 N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide CAS No. 956372-21-7

N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide

Cat. No. B2939231
CAS RN: 956372-21-7
M. Wt: 488.46
InChI Key: DAAFMTNBIYSWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide is a useful research compound. Its molecular formula is C17H15F3N6O4S2 and its molecular weight is 488.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

A core application area of this compound involves its antimicrobial properties. Research has demonstrated the synthesis and evaluation of novel thiazole, pyrazole, and other derivatives bearing the active sulfonamide moiety, showcasing promising antimicrobial activities (Darwish et al., 2014). These compounds have been tested against a variety of bacterial and fungal strains, indicating significant potential in the development of new antimicrobial agents.

Coordination Complexes and Antioxidant Activity

Further exploration into the compound's utility reveals its role in forming coordination complexes with metals like Co(II) and Cu(II), which have been characterized for their structural properties and evaluated for antioxidant activities (Chkirate et al., 2019). These complexes exhibit significant antioxidant properties, suggesting potential applications in pharmaceutical formulations aiming to mitigate oxidative stress-related disorders.

Anti-inflammatory and Analgesic Activities

Another research domain focuses on derivatives of this compound for potential anti-inflammatory and analgesic applications. Studies involving celecoxib derivatives have shown promising results in this area, indicating the compound's derivatives can potentially be developed into therapeutic agents for treating inflammation and pain (Küçükgüzel et al., 2013).

Antitumor and Anticancer Potential

The compound and its derivatives have been investigated for their antitumor and anticancer potentials, revealing promising cytotoxic activities against various cancer cell lines. This includes studies on sulfonamide derivatives showing potent activity against breast and colon cancer cell lines, indicating the compound's relevance in oncological research and therapy development (Ghorab et al., 2015).

properties

IUPAC Name

N-[4-[[[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbonyl]amino]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6O4S2/c1-9-7-14(17(18,19)20)26(24-9)16-22-13(8-31-16)15(28)23-25-32(29,30)12-5-3-11(4-6-12)21-10(2)27/h3-8,25H,1-2H3,(H,21,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAFMTNBIYSWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide

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